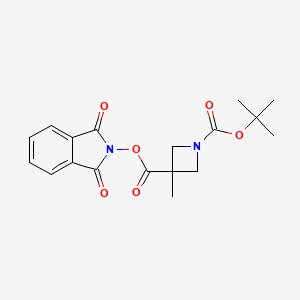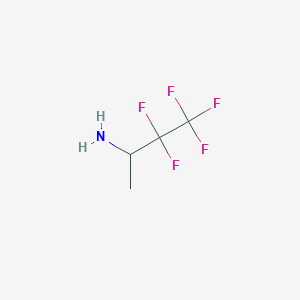
3,3,4,4,4-Pentafluorobutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,4-Pentafluorobutan-2-amine is an organic compound with the molecular formula C4H6F5N It is characterized by the presence of five fluorine atoms attached to the butane backbone, making it a highly fluorinated amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluorobutan-2-amine typically involves the introduction of fluorine atoms into the butane backbone. One common method is the hydroaminoalkylation (HAA) reaction, which involves the catalytic addition of an amine to a fluorinated alkene. This reaction is often carried out under mild conditions using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroaminoalkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,4-Pentafluorobutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into less fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Fluorinated amides or nitriles.
Reduction: Less fluorinated amines or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
3,3,4,4,4-Pentafluorobutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,4-Pentafluorobutan-1-amine: Similar structure but with the amine group at a different position.
2-Butanamine, 3,3,4,4,4-pentafluoro-, (2S): A stereoisomer with similar properties.
Uniqueness
3,3,4,4,4-Pentafluorobutan-2-amine is unique due to its specific arrangement of fluorine atoms and the position of the amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
1781334-71-1 |
|---|---|
Formule moléculaire |
C4H6F5N |
Poids moléculaire |
163.09 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluorobutan-2-amine |
InChI |
InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3 |
Clé InChI |
RUEFEAYJKJRHIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(F)(F)F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


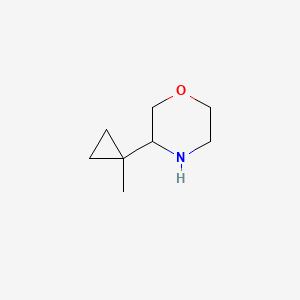
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
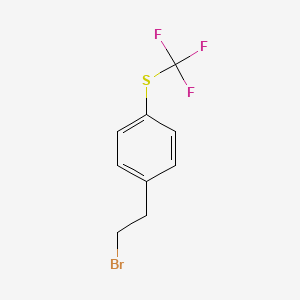
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
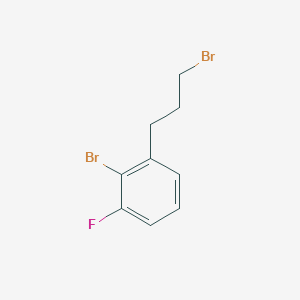
![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
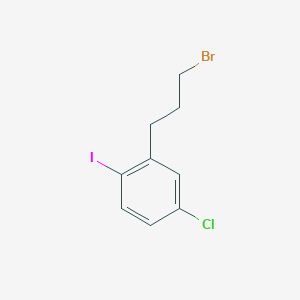
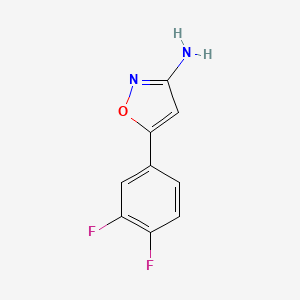
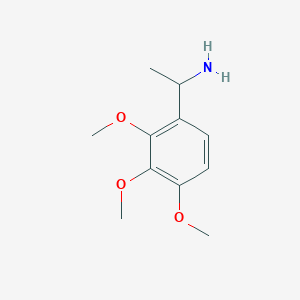
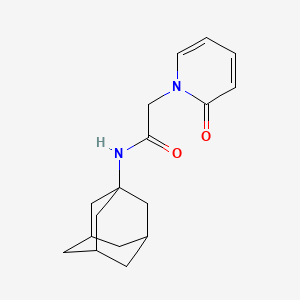

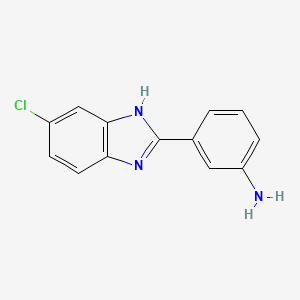
![1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B13567885.png)
